7-Methylbenz[a]anthracene
Overview
Description
7-Methylbenz[a]anthracene (7-MBA) is a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. It is structurally similar to benz[a]anthracene with a methyl group at the seventh position. This compound has been extensively studied due to its biological relevance, particularly its interaction with DNA and its metabolic activation in various tissues, which is crucial for understanding its carcinogenic mechanism .
Synthesis Analysis
The synthesis of 7-MBA and its derivatives has been a subject of research to understand its reactivity and interaction with biological systems. Studies have shown that 7-MBA can be metabolized by rat liver microsomes to form hydroxymethyl derivatives and dihydrodiols, which are significant due to their potential roles in the compound's carcinogenicity . The preparation of various derivatives, including dihydrodiols from 7-MBA, has been described, providing insights into the compound's chemical behavior and its interaction with enzymes .
Molecular Structure Analysis
The molecular structure of 7-MBA and its derivatives has been determined using techniques such as X-ray crystallography. The structure plays a crucial role in the compound's biological activity, including its carcinogenic potential. For instance, the planarity of the ring system and the position of the methyl group influence how these compounds interact with DNA . The absolute configuration of the dihydrodiol metabolites of 7-MBA has been determined, which is essential for understanding the stereoselective metabolism of this compound .
Chemical Reactions Analysis
7-MBA undergoes various chemical reactions, including oxidation and the formation of epoxides and dihydrodiols. These reactions are significant as they represent the metabolic pathways that can lead to the formation of DNA adducts, which are critical in the carcinogenic process. The metabolism of 7-MBA in mouse skin and the formation of dihydrodiols have been studied to elucidate the roles of these metabolites in the compound's activation . Additionally, the reactivity of 7-MBA derivatives, such as 7-bromomethylbenz[a]anthracene, has been investigated to understand their ability to initiate papilloma in mouse skin .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-MBA, such as its mutagenicity and the stability of its metabolites, have been analyzed to understand its behavior in biological systems. For example, the mutagenicity of 7-MBA and its dihydrodiols has been tested, revealing that the non-K-region 3,4-dihydrodiol exhibits significantly higher mutagenicity compared to other dihydrodiols . The stability of glutathione conjugates formed from 7-MBA epoxides has also been studied, providing insights into the detoxification mechanisms of this carcinogen .
Scientific Research Applications
Metabolic Activation and Carcinogenicity
7-Methylbenz[a]anthracene (7-MBA) is extensively studied for its metabolic activation and carcinogenic potential. Sims (1967) found that 7-MBA undergoes metabolic transformation in rat liver into various derivatives, including hydroxymethyl derivatives and glutathione conjugates (Sims, 1967). This metabolic transformation is crucial in understanding its carcinogenic properties. Further, Chouroulinkov et al. (1977) demonstrated the high tumor-initiating activity of 3,4-dihydrodiol of 7-MBA on mouse skin, reinforcing its carcinogenic potential (Chouroulinkov et al., 1977).
Metabolism in Mouse Skin
Tierney et al. (1977) explored the metabolism of 7-MBA in mouse skin, identifying various metabolites, including trans-dihydrodiols. They highlighted the roles of these dihydrodiols in the activation of 7-MBA, a significant factor in understanding its interactions in biological systems (Tierney et al., 1977).
Mutagenicity Studies
The study of the mutagenic properties of 7-MBA and its metabolites is critical in understanding its implications in carcinogenesis. Malaveille et al. (1977) reported the high microsome-mediated mutagenicity of the 3,4-dihydrodiol of 7-MBA in S. typhimurium TA 98, indicating its potential role in inducing genetic mutations (Malaveille et al., 1977).
Carcinogenic Activity in Newborn Mice
Roe et al. (1972) studied the carcinogenic activity of 7-MBA and its derivatives in newborn mice, highlighting its role in tumor development. This research contributes to the understanding of 7-MBA's impact on mammalian systems and its potential as a carcinogen (Roe et al., 1972).
Safety And Hazards
7-MBA is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
7-methylbenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-16-8-4-3-7-15(16)12-19-17(13)11-10-14-6-2-5-9-18(14)19/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFUCUPDHMNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180072 | |
Record name | 7-Methylbenz(a)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 7-Methylbenz(a)anthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3365 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, 1.1X10-2 mg/L at 24 °C, Insoluble in water, Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, carbon disulfide, xylene | |
Record name | 7-Methylbenz(a)anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4056 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000031 [mmHg] | |
Record name | 7-Methylbenz(a)anthracene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3365 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7-Methylbenz[a]anthracene | |
Color/Form |
Yellow plates from alcohol | |
CAS RN |
2541-69-7 | |
Record name | 7-Methylbenz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2541-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7-Methylbenz(a)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002541697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylbenz[a]anthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30974 | |
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Record name | 7-Methylbenz(a)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methylbenz[a]anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-METHYLBENZ(A)ANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0662CQU1Q | |
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Record name | 7-Methylbenz(a)anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4056 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
141 °C | |
Record name | 7-Methylbenz(a)anthracene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4056 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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